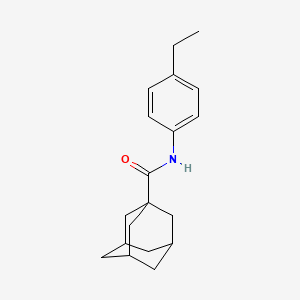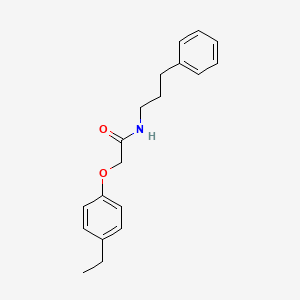![molecular formula C18H30N4O B5091905 N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5091905.png)
N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as DPPEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to possess a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is not fully understood, but it is believed to act as a selective dopamine D3 receptor antagonist. This mechanism of action has been implicated in its potential use in the treatment of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been found to possess a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of dopamine signaling. It has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, its potential toxicity and lack of clinical data limit its use in human studies.
Direcciones Futuras
Future research on N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of neurological and psychiatric disorders. Additionally, studies on its safety and toxicity in animal models and human subjects are needed to fully evaluate its potential as a therapeutic agent.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 2-(4-propyl-1-piperazinyl)ethanol in the presence of a base. The resulting product is then treated with a reducing agent to obtain N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. This method has been found to be efficient and yields high purity N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to possess a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has also been studied for its potential use in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-4-8-21-10-12-22(13-11-21)9-7-19-18(23)20-17-14-15(2)5-6-16(17)3/h5-6,14H,4,7-13H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLLUBWPBUHIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethylphenyl)-N'-[2-(4-propylpiperazin-1-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)

![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)

![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)

![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)